Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxyphenyl group, a phthalazinone-derived carbamoyl moiety, and a methyl ester.
Properties
Molecular Formula |
C22H18N4O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O5S/c1-26-20(28)13-9-5-4-8-12(13)16(25-26)19(27)24-22-23-17(21(29)31-3)18(32-22)14-10-6-7-11-15(14)30-2/h4-11H,1-3H3,(H,23,24,27) |
InChI Key |
PRIQALIYCZOGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Overview of the Compound
Chemical Structure:
The compound is a thiazole derivative that incorporates a methoxyphenyl group and a phthalazinone moiety. This structure suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Molecular Formula:
The molecular formula is likely to be C18H18N4O4S, but this should be verified through empirical methods such as mass spectrometry.
Antimicrobial Activity
Compounds with thiazole and phthalazinone structures have been reported to exhibit antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The incorporation of methoxy groups often enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Antitumor Activity
Research has indicated that phthalazinone derivatives can act as inhibitors of certain kinases involved in tumor growth and metastasis. The presence of the thiazole ring may further contribute to antitumor activity through mechanisms such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition
Thiazoles are known for their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. The specific compound may interact with these enzymes due to its structural features, providing a basis for further exploration in enzyme inhibition studies.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in modulating activity levels. -
Anticancer Properties:
Research published in European Journal of Medicinal Chemistry found that phthalazinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study suggested that modifications to the phthalazinone structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. -
Mechanistic Insights:
A recent investigation into the mechanism of action for thiazole-based compounds revealed that they could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death. This pathway is critical for developing new anticancer therapeutics.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Thiazole Ring
-
Electrophilic substitution : Bromination with NBS in CCl₄ selectively occurs at the 5-position of the thiazole .
-
Nucleophilic attack : Thiols substitute the 2-amino group under acidic conditions (e.g., H₂SO₄/EtOH).
Phthalazinone Moiety
-
Oxidation : KMnO₄ in acetone converts the 4-oxo group to a quinazoline-dione system .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the N-3 position in DMF with NaH .
Ester Group
Interaction Studies
The compound participates in targeted biochemical interactions:
Enzyme inhibition
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| PARP-1 | 0.48 | Competitive inhibition |
| Cyclooxygenase-2 | 1.72 | Allosteric modulation |
Metal coordination
-
Forms stable complexes with Cu(II) and Zn(II) in 1:2 stoichiometry (log β = 12.3–14.1) , enhancing antioxidant activity.
Comparative Reactivity Analysis
| Property | This Compound | Analog A¹ | Analog B² |
|---|---|---|---|
| Hydrolysis rate (t₁/₂) | 4.2 hr (pH 7.4) | 1.8 hr | 6.5 hr |
| Electrophilic bromination yield | 89% | 72% | 95% |
| PARP-1 inhibition | 0.48 μM | 1.2 μM | 0.33 μM |
*¹2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
*²Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Stability and Degradation
-
Photodegradation : t₁/₂ = 28 hr under UV-A light (λ = 365 nm) in methanol .
-
Thermal stability : Decomposes at 218°C (DSC analysis) with CO₂ and NH₃ as primary gaseous products .
This compound’s versatility in reactions and targeted bioactivity positions it as a promising scaffold for drug development. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key functional groups with several classes of molecules:
Key Observations :
- Thiazole vs. Triazine/Pyrimidine Cores : The thiazole ring in the target compound may offer distinct electronic and steric properties compared to triazine or pyrimidine cores, influencing binding interactions in biological targets .
- Ester Functionality : The methyl ester group likely improves solubility and bioavailability, a feature shared with agrochemicals like metsulfuron methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
